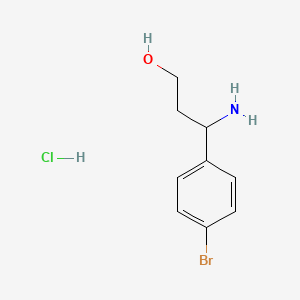

3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride

Übersicht

Beschreibung

3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is a chemical compound that features a bromophenyl group attached to a beta-alaninol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with alanine derivatives under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the reduction of the intermediate compounds. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride has been investigated for its potential therapeutic effects. It acts as an inhibitor of acetylcholinesterase, which is crucial for regulating neurotransmitter levels in the cholinergic system. Increased acetylcholine levels can enhance cholinergic signaling pathways, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Biochemical Studies

The compound has shown significant interactions with various biomolecules:

- Enzyme Interaction: It inhibits acetylcholinesterase, affecting cellular signaling and metabolism.

- Transport Mechanisms: It is transported across cell membranes via organic cation transporters, influencing its bioavailability and distribution within biological systems.

Neuroscience Research

Due to its influence on neurotransmitter systems, this compound has been explored for its potential role in neurological applications. Studies suggest it may modulate neurotransmitter levels, which could be beneficial in developing treatments for mood disorders and other neurological conditions.

Case Study 1: Acetylcholinesterase Inhibition

A study demonstrated that at low concentrations, this compound effectively inhibited acetylcholinesterase activity in vitro. This inhibition led to increased acetylcholine concentrations and enhanced synaptic transmission in neuronal cultures, suggesting its potential as a therapeutic agent for cognitive enhancement.

Case Study 2: Pharmacological Profiling

In another investigation, the compound was tested for its binding affinity to various receptors involved in neurotransmission. The results indicated that it selectively binds to certain serotonin and dopamine receptors, highlighting its potential for developing psychoactive medications .

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromophenylacetic acid

- 4-Bromothiophenol

- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Uniqueness

3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for research and development in various scientific fields .

Biologische Aktivität

3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Formula : C9H13BrClNO

Molecular Weight : 252.56 g/mol

Structure : The compound features a bromine atom at the para position of the phenyl ring, which influences its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various biological macromolecules:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling pathways, which are crucial in neurobiological processes .

- Cell Signaling Modulation : By affecting AChE activity, this compound modulates cell signaling pathways related to cholinergic receptors, potentially influencing gene expression and cellular metabolism .

Antioxidant Activity

Research indicates that derivatives of similar compounds exhibit significant antioxidant properties. For instance, certain derivatives showed DPPH radical scavenging activity greater than that of ascorbic acid, suggesting that this compound may also possess antioxidant capabilities .

Anticancer Activity

The compound has demonstrated promising anticancer effects in vitro against various cancer cell lines. For example, studies have shown that derivatives with similar structures exhibit cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The effectiveness varied significantly among different structural modifications, indicating a structure-activity relationship .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against certain bacterial strains. This aspect warrants further investigation to determine specific efficacy and mechanisms involved .

Dosage and Temporal Effects

The effects of this compound are dose-dependent:

- Low Doses : Effective inhibition of AChE with minimal adverse effects.

- High Doses : Increased cytotoxicity observed in cancer models, necessitating careful dosage regulation in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Bromophenylacetic acid | C9H9BrO2 | Moderate AChE inhibition |

| 4-Bromothiophenol | C6H4BrS | Antimicrobial properties |

| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | C15H12BrN2O | Anticancer activity |

The unique bromination pattern and the presence of both amino and hydroxyl functional groups in this compound enhance its reactivity compared to similar compounds .

Case Studies

- In Vitro Studies on Glioblastoma Cells :

- Antioxidant Screening :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-3-(4-bromophenyl)propan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-(4-bromophenyl)propanal using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5). Alternatively, the Mannich reaction with 4-bromoacetophenone, formaldehyde, and ammonium chloride in ethanol under reflux (70–80°C) produces the intermediate, which is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C . Yield optimization requires strict control of stoichiometry, inert atmosphere (N₂/Ar), and post-reduction neutralization with HCl to isolate the hydrochloride salt. Impurities often arise from incomplete reduction or bromophenyl group degradation; purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is recommended .

Q. What analytical techniques are critical for characterizing the structural and stereochemical purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the amino-propanol backbone (δ 3.5–3.7 ppm for CH₂OH, δ 2.8–3.1 ppm for NH₂).

- HPLC-MS : Reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) coupled with ESI-MS detects impurities (e.g., dehalogenated byproducts) and verifies molecular ion peaks ([M+H]⁺ at m/z 274/276 for Br isotopes).

- Chiral Analysis : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) or polarimetry distinguishes enantiomers, critical for pharmacological studies .

Q. How can researchers mitigate challenges in purifying this compound?

- Methodological Answer : Common impurities include residual solvents (THF, ethanol) and diastereomers. Techniques include:

- Recrystallization : Use ethanol/water (3:1) at −20°C to isolate crystalline hydrochloride salt.

- Ion-Exchange Chromatography : Dowex 50WX8 resin eluted with NH₄OH/MeOH removes cationic byproducts.

- Lyophilization : For hygroscopic batches, lyophilize aqueous solutions to obtain anhydrous powder .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- Methodological Answer : Discrepancies may arise from rotameric equilibria (e.g., NH₂ group rotation) or halogen bonding. Strategies:

- Variable Temperature (VT) NMR : Conduct ¹H NMR at −40°C to slow conformational exchange and resolve splitting.

- High-Resolution MS/MS : Compare experimental fragmentation (e.g., loss of HBr at m/z 196) with computational predictions (Gaussian 16, DFT-B3LYP/6-31G*).

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .

Q. What enantiomer-specific effects are observed in the biological activity of this compound, and how can they be exploited?

- Methodological Answer : The (R)-enantiomer shows higher affinity for GABA receptors (IC₅₀ = 12 µM vs. 45 µM for (S)-enantiomer) in rat brain slice assays. To exploit this:

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (Candida antarctica lipase B) to enrich the active enantiomer.

- Docking Studies : Perform molecular dynamics simulations (AutoDock Vina) to identify binding pocket interactions .

Q. What strategies enable selective functionalization of the bromophenyl group without disrupting the amino-propanol backbone?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, K₂CO₃, and boronic acids in DMF/H₂O (80°C).

- SNAr Reactions : React with morpholine or piperazine in DMSO at 120°C for substitution.

- Protection of Amino Group : Use Boc₂O (di-tert-butyl dicarbonate) to temporarily protect −NH₂ during reactions .

Q. How does the hydrochloride salt’s stability vary under different storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show:

- 25°C/60% RH : Stable for 12 months; hygroscopicity increases mass by 5% after 6 months.

- 40°C/75% RH : Degradation (≤2% over 3 months) via Hofmann elimination; store desiccated (silica gel) at −20°C for long-term use .

Q. What in vitro models are suitable for evaluating this compound’s interaction with neurotransmitter transporters?

- Methodological Answer :

- HEK293 Cells : Transfected with human serotonin transporter (SERT) or dopamine transporter (DAT). Measure uptake inhibition using [³H]-5-HT or [³H]-DA radioligands.

- Microdialysis in Striatal Slices : Monitor extracellular DA levels post-treatment (LC-MS/MS quantification).

- Patch-Clamp Electrophysiology : Assess ion channel modulation in cortical neurons .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major pathway: CYP2D6-mediated N-dealkylation).

- Toxicity Screening : Derek Nexus identifies structural alerts (e.g., bromine-related hepatotoxicity). Validate with Ames test (TA98 strain) and micronucleus assay .

Q. What experimental approaches reconcile discrepancies in reported biological activity across studies?

- Methodological Answer :

Variations may stem from cell line heterogeneity or assay conditions. Standardize protocols: - Dose-Response Curves : Use 8–12 concentrations (10 nM–100 µM) with triplicate replicates.

- Positive Controls : Compare to known standards (e.g., fluoxetine for SERT inhibition).

- Meta-Analysis : Apply Bayesian statistics to aggregate data from PubChem BioAssay (AID 1259351) and ChEMBL .

Eigenschaften

IUPAC Name |

3-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWNOQXZLDMMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.